

(Rac)-Ezetimibe-d4: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (Rac)-Ezetimibe-d4

Cat. No.: B15554781

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(December 2, 2025) - This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **(Rac)-Ezetimibe-d4**. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Chemical Structure and Properties

(Rac)-Ezetimibe-d4 is the deuterated form of (Rac)-Ezetimibe, a racemic mixture containing Ezetimibe, a potent cholesterol absorption inhibitor. The deuterium labeling makes it an ideal internal standard for the quantification of Ezetimibe in biological matrices by mass spectrometry-based assays.

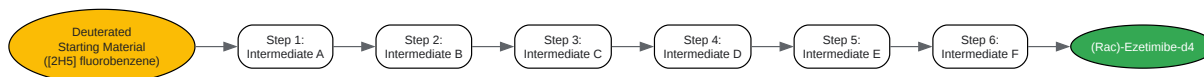
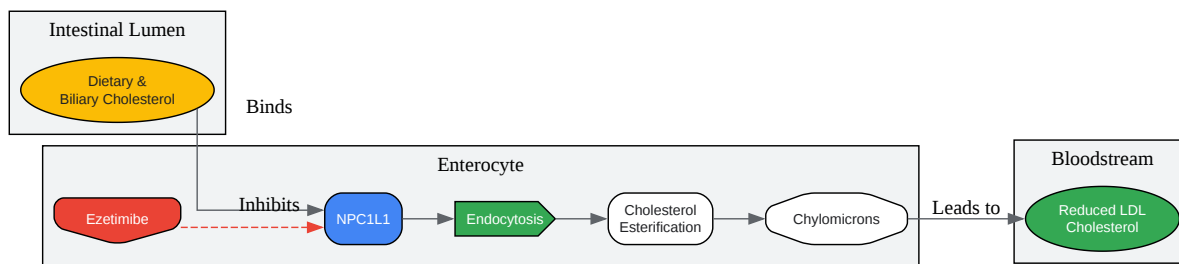
Below is a summary of its key chemical properties:

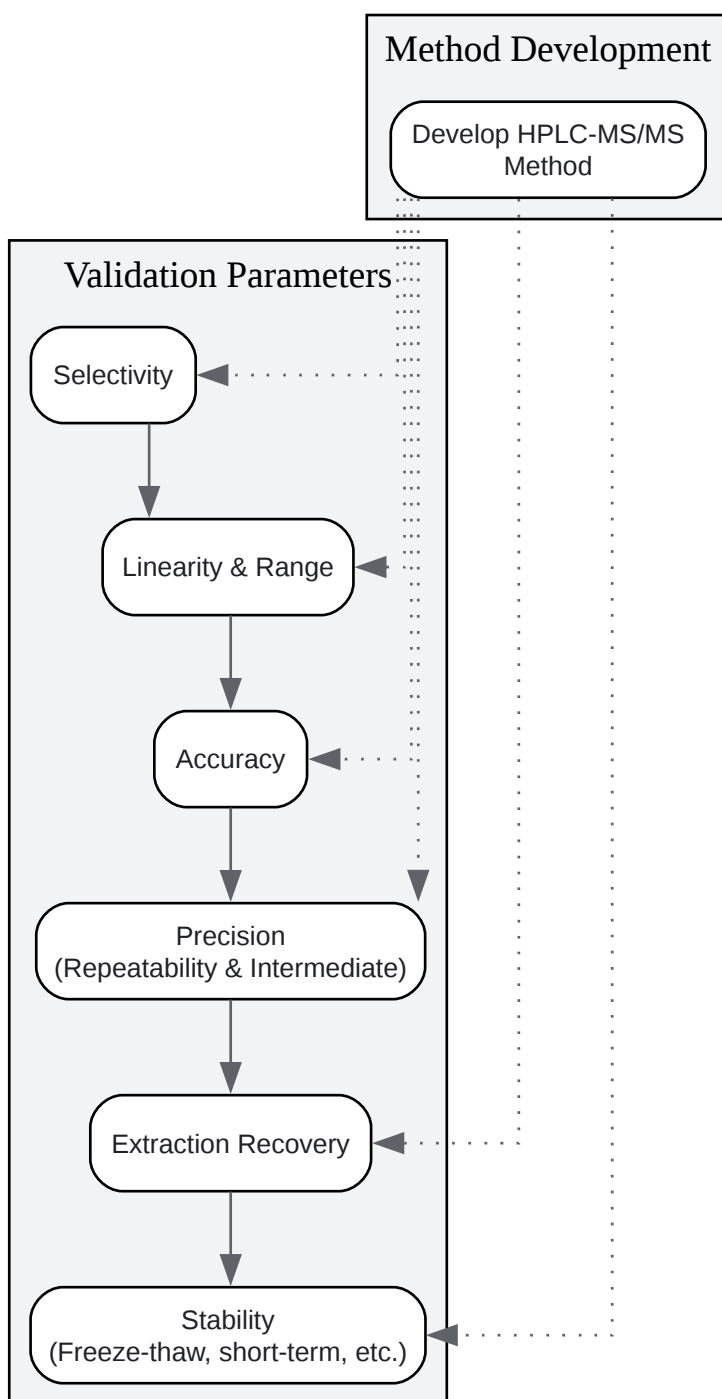
Property	Value	Reference
IUPAC Name	(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl-d4)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one	[1]
Synonyms	Racemic Ezetimibe D4, Ezetimibe-d4	[1]
Molecular Formula	C ₂₄ H ₁₇ D ₄ F ₂ NO ₃	[1]
Molecular Weight	413.5 g/mol	[1]
CAS Number	Not specified for the racemic mixture, but various deuterated Ezetimibe CAS numbers exist.	
Appearance	Solid	[2]
Purity (by HPLC)	Not less than 90%	[1]
Storage	Store at refrigerator (2-8°C) for long-term storage.	[1]

Mechanism of Action

Ezetimibe, the non-deuterated counterpart of **(Rac)-Ezetimibe-d4**, lowers cholesterol levels by inhibiting the absorption of cholesterol in the small intestine. Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of intestinal cholesterol. By binding to NPC1L1, Ezetimibe prevents the internalization of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.

Below is a diagram illustrating the signaling pathway of Ezetimibe's action.





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References

- 1. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
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